molecular formula C6H13NO2 B8538656 N-(3-ethoxypropyl)formamide

N-(3-ethoxypropyl)formamide

Cat. No.: B8538656
M. Wt: 131.17 g/mol
InChI Key: UITVKDIXLGYSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Ethoxypropyl)formamide is an aliphatic formamide derivative characterized by a formamide group (-NHCHO) attached to a 3-ethoxypropyl chain (-CH₂CH₂CH₂-O-CH₂CH₃). Formamides are widely used in organic synthesis, pharmaceuticals, and polymer industries due to their polarity, hydrogen-bonding capacity, and solubility in organic solvents.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

N-(3-ethoxypropyl)formamide

InChI

InChI=1S/C6H13NO2/c1-2-9-5-3-4-7-6-8/h6H,2-5H2,1H3,(H,7,8)

InChI Key

UITVKDIXLGYSEM-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC=O

Origin of Product

United States

Comparison with Similar Compounds

N-(3-Hydroxypropyl)Formamide

Key Differences :

  • Substituent : The ethoxy group in N-(3-ethoxypropyl)formamide is replaced by a hydroxyl group.
  • Physicochemical Properties: Molecular Formula: C₄H₉NO₂ (vs. C₆H₁₃NO₂ for this compound, estimated). Molar Mass: 103.12 g/mol (vs. ~131.17 g/mol estimated for the ethoxy derivative). Solubility: Higher hydrophilicity due to the hydroxyl group, making it more water-soluble than the ethoxy variant .
  • Applications : Used in bioconjugation and as a precursor for polymers. The hydroxyl group allows for further functionalization, such as esterification.

N-(4-Methoxyphenyl)Formamide Derivatives

Key Differences :

  • Structure : Aromatic vs. aliphatic backbone.
  • Biological Activity: Derivatives like N-(4-methoxyphenyl)formamide 2-O-β-D-xyloside () exhibit glycosidic linkages, enabling interactions with biological targets.
  • Synthetic Utility : Aromatic formamides are intermediates in alkaloid synthesis, whereas aliphatic derivatives like this compound may serve as solvents or ligands in coordination chemistry.

2-Amino-N-(3-Ethoxypropyl)Acetamide

Key Differences :

  • Functional Groups : Contains an acetamide (-NHCOCH₃) group instead of formamide (-NHCHO).
  • Physicochemical Properties: Molecular Formula: C₇H₁₆N₂O₂. Molar Mass: 160.21 g/mol. The amino group introduces basicity, altering reactivity in nucleophilic substitutions compared to the neutral formamide .
  • Applications: Likely used in peptide mimetics or agrochemicals due to the amino-acetamide structure.

Physicochemical and Functional Comparison Table

Compound Molecular Formula Molar Mass (g/mol) Key Substituent Applications/Notes
This compound C₆H₁₃NO₂ (est.) ~131.17 (est.) Ethoxypropyl Solvent, polymer synthesis (inferred)
N-(3-Hydroxypropyl)formamide C₄H₉NO₂ 103.12 Hydroxypropyl Bioconjugation, hydrophilic polymers
N-(4-Methoxyphenyl)formamide C₈H₉NO₂ 151.16 Methoxyphenyl Glycosides, antimicrobial agents
2-Amino-N-(3-ethoxypropyl)acetamide C₇H₁₆N₂O₂ 160.21 Ethoxypropyl, amino Peptide synthesis, agrochemicals

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